molecular formula C13H16N2O2 B5599324 Indolinyl morpholin-4-yl ketone

Indolinyl morpholin-4-yl ketone

Cat. No.: B5599324
M. Wt: 232.28 g/mol
InChI Key: PCQMYNZGLUFJCE-UHFFFAOYSA-N
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Description

Indolinyl morpholin-4-yl ketone is a compound that combines the structural features of indole and morpholine Indole is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The morpholine ring can then be introduced through a Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a ketone react to form the desired product .

Industrial Production Methods: Industrial production of indolinyl morpholin-4-yl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as Lewis acids can be employed to facilitate the reactions and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: Indolinyl morpholin-4-yl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of indolinyl morpholin-4-yl ketone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer progression, such as kinases and proteases . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Uniqueness: Indolinyl morpholin-4-yl ketone is unique due to the combination of the indole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(14-7-9-17-10-8-14)15-6-5-11-3-1-2-4-12(11)15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQMYNZGLUFJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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